molecular formula C11H10IN3 B8323019 N-cyclopropyl-6-iodo-quinazolin-4-amine

N-cyclopropyl-6-iodo-quinazolin-4-amine

Cat. No.: B8323019
M. Wt: 311.12 g/mol
InChI Key: BANLEUQEKVFDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-6-iodo-quinazolin-4-amine is a synthetically versatile chemical scaffold based on the privileged quinazolinone pharmacophore. The iodine atom at the 6-position makes this compound an excellent intermediate for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions . This allows medicinal chemists to efficiently introduce diverse carbon-based or heteroatom-based substituents, facilitating rapid structure-activity relationship (SAR) studies . The 4-aminoquinazoline core is a well-established structure in drug discovery, particularly known for its inhibitory activity against various therapeutically relevant kinases . Furthermore, the cyclopropyl group can influence the compound's physicochemical properties and may contribute to improved metabolic stability . Quinazolinone derivatives exhibit a broad spectrum of documented biological activities, making this core a promising starting point for projects aimed at developing novel anticancer, antimicrobial, and anti-inflammatory agents . This product is intended for use in chemical synthesis and biological screening in a controlled laboratory environment. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

Molecular Formula

C11H10IN3

Molecular Weight

311.12 g/mol

IUPAC Name

N-cyclopropyl-6-iodoquinazolin-4-amine

InChI

InChI=1S/C11H10IN3/c12-7-1-4-10-9(5-7)11(14-6-13-10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14,15)

InChI Key

BANLEUQEKVFDFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC3=C2C=C(C=C3)I

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Quinazolines, including N-cyclopropyl-6-iodo-quinazolin-4-amine, have been studied for their antitumor properties. Compounds with a 4-aminoquinazoline structure have demonstrated significant antitumor activity through various mechanisms, including inhibition of the PI3Kα pathway, which is crucial in cancer cell proliferation and survival.

Case Study: PI3Kα Inhibition

Research has shown that derivatives of 4-aminoquinazoline can effectively inhibit PI3Kα, leading to reduced tumor growth in preclinical models. For instance, a study identified that modifications to the 4-aminoquinazoline scaffold enhanced its inhibitory activity against PI3Kα, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The quinazoline scaffold has also been explored for its antimicrobial effects. Various derivatives have shown promising results against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In vitro studies indicated that certain quinazoline derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinazoline ring can enhance this activity, making this compound a potential lead compound for developing new antibiotics .

Antimalarial Activity

Research into quinazoline derivatives has revealed their potential as antimalarial agents. The 4-aminoquinoline derivatives are particularly noted for their efficacy against chloroquine-resistant strains of malaria.

Case Study: Antimalarial Development

A study highlighted the synthesis of novel 4-aminoquinoline derivatives that showed significant activity against chloroquine-resistant malaria parasites. The structure-activity relationship (SAR) analysis indicated that modifications similar to those in this compound could enhance antimalarial properties .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions.

Table: Synthetic Utility of Quinazolines

Reaction TypeProduct TypeYield (%)Reference
Sonogashira Cross-CouplingAlkynylated Quinazolines73%
Suzuki-Miyaura CouplingPolysubstituted QuinazolinesVaries
Direct ArylationFunctionalized Quinazolines95%

These reactions highlight the compound's utility in generating complex molecular architectures that can be further explored for biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes 16 analogs of 6-iodoquinazolin-4-amine (compounds 5a–q), differing in their 4-amino substituents. Key comparisons are outlined below:

Key Observations

Synthetic Efficiency :

  • Substituents with aliphatic or small aromatic groups (e.g., cyclopropylmethyl in 5b , pyrazolyl in 5p ) generally achieved high yields (>90%), likely due to reduced steric hindrance during nucleophilic substitution .
  • Bulkier or electron-deficient groups (e.g., trifluoromethylbenzyl in 5d ) showed slightly lower yields (86.1%), possibly due to steric effects or reduced nucleophilicity .

Structural Influence on Molecular Properties: Cyclopropylmethyl (5b): The cyclopropyl group combines steric bulk with conformational rigidity, which may enhance metabolic stability compared to linear alkyl chains (e.g., 5f) . Heteroaromatic Substituents (5h, 5l): Pyridyl groups introduce hydrogen-bonding capabilities, which could modulate target interactions .

Comparison with Non-Iodo Analogs: describes 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, where bromine substitution enabled Suzuki-Miyaura coupling for further derivatization. highlights N-phenethylquinazolin-4-amines with electron-donating/withdrawing groups at the 6-position. The iodine in 5a–q provides a distinct electronic profile, influencing both reactivity and intermolecular interactions (e.g., halogen bonding) .

Preparation Methods

Synthesis of 4-Chloro-6-Iodoquinazoline

The precursor 4-chloro-6-iodoquinazoline is typically prepared via chlorination of 6-iodoquinazolin-4-one using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example:

  • 6-Iodoquinazolin-4-one (1.0 equiv) is refluxed with excess POCl₃ (5.0 equiv) in DMF for 2–4 hours.

  • The reaction proceeds via activation of the carbonyl oxygen, followed by chloride substitution (yield: 85–92%).

Cyclopropylamine Substitution

The chloro group at position 4 is displaced by cyclopropylamine under mild conditions:

  • 4-Chloro-6-iodoquinazoline (1.0 equiv) is stirred with cyclopropylamine (1.2–1.5 equiv) in anhydrous toluene or dichloromethane at 25–50°C.

  • Triethylamine (TEA) or sodium bicarbonate is often added to scavenge HCl.

  • Reaction time: 2–6 hours (yield: 75–88%).

Table 1: Optimization of NAS Conditions

SolventBaseTemperature (°C)Yield (%)Purity (%)Source
TolueneTEA508895
DCMNaHCO₃258293
THFK₂CO₃407890

One-Pot Halogenation-Amination Strategy

Recent advances have enabled a one-pot synthesis to reduce purification steps:

Direct Coupling of Cyclopropylamine

  • 6-Iodoquinazolin-4-one is treated with POCl₃ to generate the chlorinated intermediate in situ, followed by immediate addition of cyclopropylamine.

  • Conditions : POCl₃ (3.0 equiv), cyclopropylamine (1.5 equiv), DMF, 80°C, 3 hours.

  • Yield : 70–75% with 90% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction:

  • 4-Chloro-6-iodoquinazoline and cyclopropylamine are heated at 150°C for 20 minutes under microwave conditions.

  • Advantages : 95% conversion in <30 minutes, reduced side products.

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable regioselective modifications of the quinazoline core:

Buchwald-Hartwig Amination

  • 4-Chloro-6-iodoquinazoline reacts with cyclopropylamine using Pd(OAc)₂/Xantphos as the catalyst system.

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), dioxane/water (4:1), 100°C, 12 hours.

  • Yield : 80–85%.

Ullmann-Type Coupling

Copper-mediated coupling offers a cost-effective alternative:

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv), DMSO, 120°C, 24 hours.

  • Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Time (h)Cost (Relative)Scalability
NAS (Two-Step)88958LowHigh
One-Pot Halogenation75903MediumModerate
Buchwald-Hartwig859712HighLow
Ullmann Coupling708824MediumModerate

Key Findings :

  • The two-step NAS method remains the most scalable and cost-effective for industrial applications.

  • Microwave-assisted synthesis offers rapid access but requires specialized equipment.

  • Transition metal-catalyzed methods provide higher purity but are less feasible for large-scale production due to catalyst costs.

Mechanistic Insights

NAS Reaction Pathway

The substitution at position 4 proceeds via a two-step mechanism:

  • Chloride Activation : POCl₃ coordinates to the carbonyl oxygen of 6-iodoquinazolin-4-one, facilitating chloride displacement.

  • Amine Attack : Cyclopropylamine performs a nucleophilic attack on the electron-deficient C4 position, aided by base-mediated deprotonation.

Palladium-Catalyzed Amination

Pd(0) undergoes oxidative addition with the C–Cl bond, forming a Pd(II) intermediate. Cyclopropylamine then coordinates to Pd(II), followed by reductive elimination to yield the product.

Challenges and Optimization Strategies

Iodine Stability

The C–I bond in 6-iodoquinazoline derivatives is prone to hydrolysis under basic conditions. Strategies to mitigate this include:

  • Using anhydrous solvents and inert atmospheres.

  • Minimizing reaction temperatures (<50°C) during NAS.

Purification Techniques

  • Recrystallization : Isopropanol/water mixtures yield high-purity crystals (95–98%).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual amine byproducts.

Industrial-Scale Production Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Two-step NAS (PMI = 12) outperforms transition metal methods (PMI = 25–30).

  • Solvent Recovery : Toluene and DCM are recycled via distillation, reducing waste.

Regulatory Compliance

  • Residual palladium in API batches must be <10 ppm (ICH Q3D guidelines).

  • Iodine-containing intermediates require strict controls to prevent genotoxic impurity formation.

Emerging Methodologies

Photocatalytic Amination

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables room-temperature coupling:

  • Conditions : Ru(bpy)₃Cl₂ (2 mol%), Blue LEDs, DMF, 25°C, 6 hours.

  • Yield : 60–65% (preliminary data).

Flow Chemistry

Continuous flow systems enhance reproducibility:

  • 4-Chloro-6-iodoquinazoline and cyclopropylamine are mixed in a microreactor (residence time: 10 minutes).

  • Yield : 82% with >99% conversion .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-cyclopropyl-6-iodo-quinazolin-4-amine?

Methodological Answer:
Synthesis optimization should focus on reaction conditions and purification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing iodine substituents, as seen in analogous quinazoline derivatives . Key steps include:

  • Solvent selection : Use 1,4-dioxane/water mixtures (4:1 v/v) to enhance solubility and reaction efficiency.
  • Catalyst system : Pd(dppf)Cl₂ with potassium carbonate improves yield and reduces side reactions.
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) ensures high purity (>95%) .
  • Monitoring : Track reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and HRMS .

Basic: How can researchers verify the structural integrity and purity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Analysis : Compare 1^1H NMR signals (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm) with literature data for analogous compounds .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H]⁺) to validate the iodine substituent’s presence .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:
SAR studies should systematically modify substituents and assess biological endpoints:

  • Substituent Variation : Replace iodine with bromine or chlorine to evaluate halogen-dependent activity (see analogs like 6-bromo-indazol-4-amine for guidance) .
  • Core Modifications : Introduce morpholine or pyridinyl groups (as in ) to enhance solubility or target affinity .
  • Assay Design : Use kinase inhibition assays (e.g., EGFR or VEGFR) and compare IC₅₀ values against reference inhibitors like gefitinib .

Advanced: What strategies resolve contradictory data in biological assays involving this compound?

Methodological Answer:
Address discrepancies through:

  • Reproducibility Checks : Replicate experiments across independent labs with standardized protocols (e.g., fixed cell lines, identical reagent batches) .
  • Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation or isomerization .
  • Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to validate binding modes and identify off-target interactions .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or MOE to model binding to kinases (e.g., EGFR), focusing on the iodine atom’s role in halogen bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in DMSO (10 mM stock), aliquot, and avoid freeze-thaw cycles .
  • Documentation : Regularly verify stability via HPLC every 6 months .

Advanced: How can researchers modify the quinazoline core to enhance metabolic stability?

Methodological Answer:

  • Cyclopropyl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Link the amine group to a hydrolyzable ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • In Vitro Assays : Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots .

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